

An In-depth Technical Guide to the Characterization of 8-Nitroquinolin-3-ol

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Compound of Interest

Compound Name: 8-Nitroquinolin-3-ol

Cat. No.: B3028645

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Introduction: Unveiling the Potential of a Sparsely Characterized Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.^{[1][2]} The introduction of specific functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, can profoundly modulate the molecule's physicochemical properties and biological efficacy. **8-Nitroquinolin-3-ol** (CAS: 25369-37-3) is a fascinating, yet sparsely documented, member of this family. Its structure suggests a potential for the metal-chelating properties characteristic of hydroxyquinolines and the diverse bioactivities associated with nitroaromatic compounds.^{[3][4]}

This guide provides a comprehensive framework for the systematic characterization of **8-Nitroquinolin-3-ol**. Given the limited availability of direct experimental data for this specific isomer, we will leverage established methodologies and data from closely related, well-characterized analogs—primarily 8-nitroquinoline and various hydroxyquinolines. This document is designed not as a mere collection of data, but as an expert-driven roadmap for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.

Part 1: Physicochemical and Structural Elucidation

A foundational characterization begins with defining the molecule's fundamental physical and chemical properties. This data is critical for predicting its behavior in biological systems, designing analytical methods, and ensuring proper handling and storage.

Core Properties

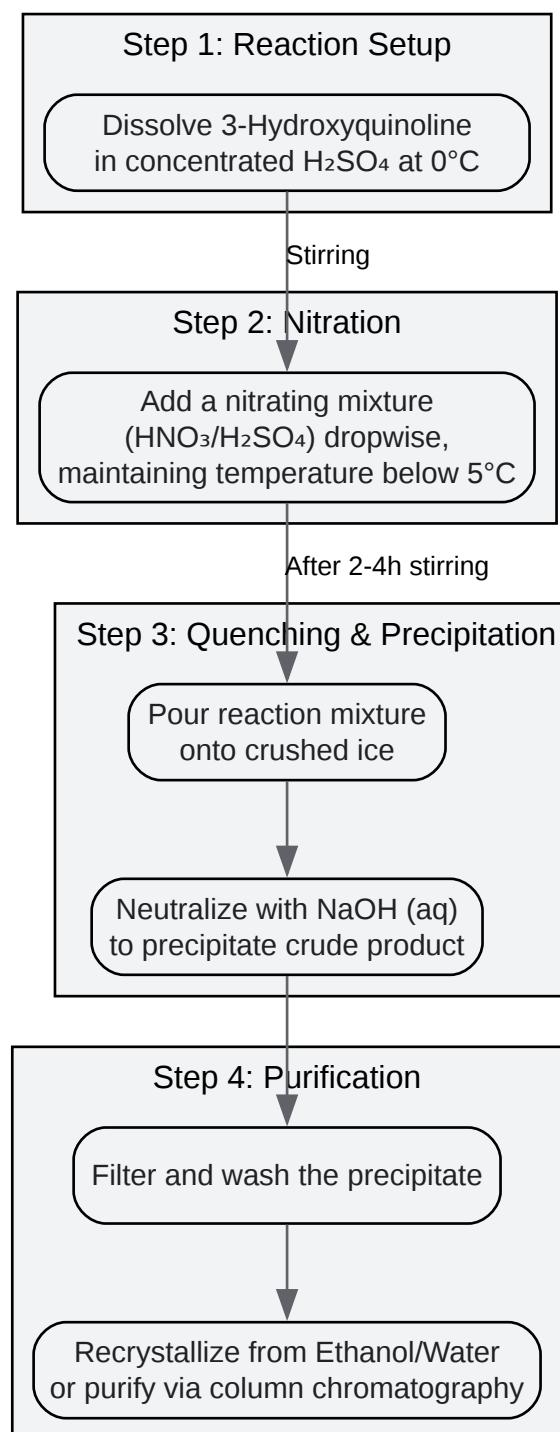
While some properties can be calculated, experimental determination is the gold standard for validation.

Property	Known/Predicted Value	Experimental Protocol Synopsis
Molecular Formula	<chem>C9H6N2O3</chem> ^[5]	Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight	190.16 g/mol ^[5]	Confirmed by Mass Spectrometry.
Melting Point	To Be Determined (TBD)	Determined using a standard melting point apparatus (e.g., Büchi M-560) with a slow ramp rate (1-2 °C/min) near the expected melting range. The melting point of the related 8-nitroquinoline is 89-91 °C. ^[6]
Solubility	TBD (Predicted to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols)	Assessed by adding incremental amounts of the compound to a fixed volume of various solvents at a controlled temperature, with visual or spectroscopic determination of saturation.
pKa	TBD (Expected acidic pKa for the hydroxyl group and basic pKa for the quinoline nitrogen)	Determined via potentiometric titration or UV-Vis spectrophotometry across a range of pH values.
LogP (o/w)	TBD (Predicted to be moderately lipophilic)	Measured using the shake-flask method with subsequent quantification of the compound in the octanol and aqueous phases by HPLC-UV.

Part 2: Proposed Synthesis Pathway

A reliable synthetic route is paramount for obtaining high-purity material for characterization and screening. While a specific, validated synthesis for **8-Nitroquinolin-3-ol** is not readily available in peer-reviewed literature, a logical approach would be the regioselective nitration of 3-hydroxyquinoline. The hydroxyl group is an ortho-, para-director; however, the reaction conditions can be optimized to favor substitution at various positions.

Hypothetical Synthesis Workflow: Nitration of 3-Hydroxyquinoline



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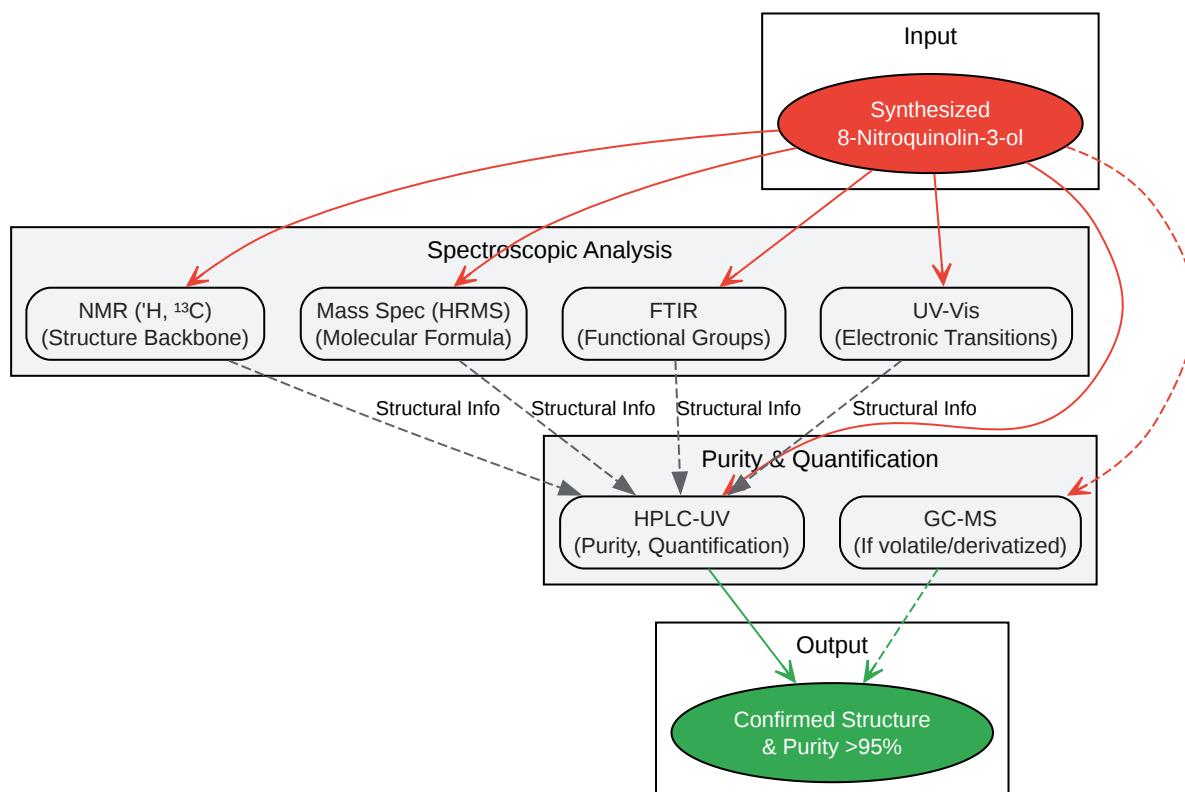
Caption: Proposed workflow for the synthesis of **8-Nitroquinolin-3-ol**.

Causality: This approach is based on standard electrophilic aromatic substitution reactions. Using a cold, controlled addition of the nitrating agent is crucial to manage the exothermic reaction and potentially influence the regioselectivity, minimizing the formation of other isomers like 5-nitro and 7-nitro derivatives.

Part 3: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Overall Characterization Workflow



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Caption: Integrated workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For **8-Nitroquinolin-3-ol**, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoline ring.

Predicted ¹H and ¹³C NMR Data Note: These are illustrative predictions based on the analysis of related compounds. Actual chemical shifts will depend on the solvent and experimental conditions.[\[7\]](#)

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H-2	8.5 - 8.8	~145 - 150
H-4	7.3 - 7.6	~110 - 115
H-5	7.8 - 8.1	~125 - 130
H-6	7.6 - 7.9	~122 - 128
H-7	8.0 - 8.3	~130 - 135
OH-3	Broad singlet, >10.0	-
C-3	-	~150 - 155
C-4a	-	~140 - 145
C-8	-	~140 - 145
C-8a	-	~135 - 140

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of purified **8-Nitroquinolin-3-ol** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar aromatic compounds and to allow observation of the exchangeable hydroxyl proton.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - ^1H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
 - ^{13}C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.
- Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at \sim 2.50 ppm for ^1H and \sim 39.52 ppm for ^{13}C).

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution (\sim 100 $\mu\text{g/mL}$) of the compound in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
- Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes.
 - Expected Ion (Positive): $[\text{M}+\text{H}]^+$ at m/z 191.0400
 - Expected Ion (Negative): $[\text{M}-\text{H}]^-$ at m/z 189.0255
- Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm is required for confident formula assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Predicted Characteristic IR Peaks Based on analogs like 8-hydroxy-5-nitroquinoline, the following peaks are expected.[8]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3500 (broad)	O-H stretch	Phenolic Hydroxyl
1510 - 1550 (strong)	Asymmetric N-O stretch	Nitro (-NO ₂)
1330 - 1370 (strong)	Symmetric N-O stretch	Nitro (-NO ₂)
1580 - 1620	C=C / C=N stretch	Quinoline Ring
~1200 - 1300	C-O stretch	Phenolic Hydroxyl

Experimental Protocol: FTIR-ATR

- Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
- Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio. A background scan should be run prior to sample analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Experimental Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a stock solution of the compound in methanol or ethanol. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition: Scan the sample from 200 to 600 nm using the solvent as a blank.

- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The extended conjugation of the nitroquinoline system is expected to result in multiple absorption bands in the UV and potentially the visible region.[9]

Chromatographic Purity Assessment

Chromatography is the definitive method for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC-UV

- Rationale: Reversed-phase HPLC is ideal for separating polar to moderately nonpolar aromatic compounds. A C18 column provides a versatile stationary phase.
- Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 μm) and a UV detector.[10]
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. Formic acid is used to ensure good peak shape by protonating the quinoline nitrogen.[11]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μL .
 - Detection: Monitor at a λ_{max} determined from the UV-Vis analysis.
- Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

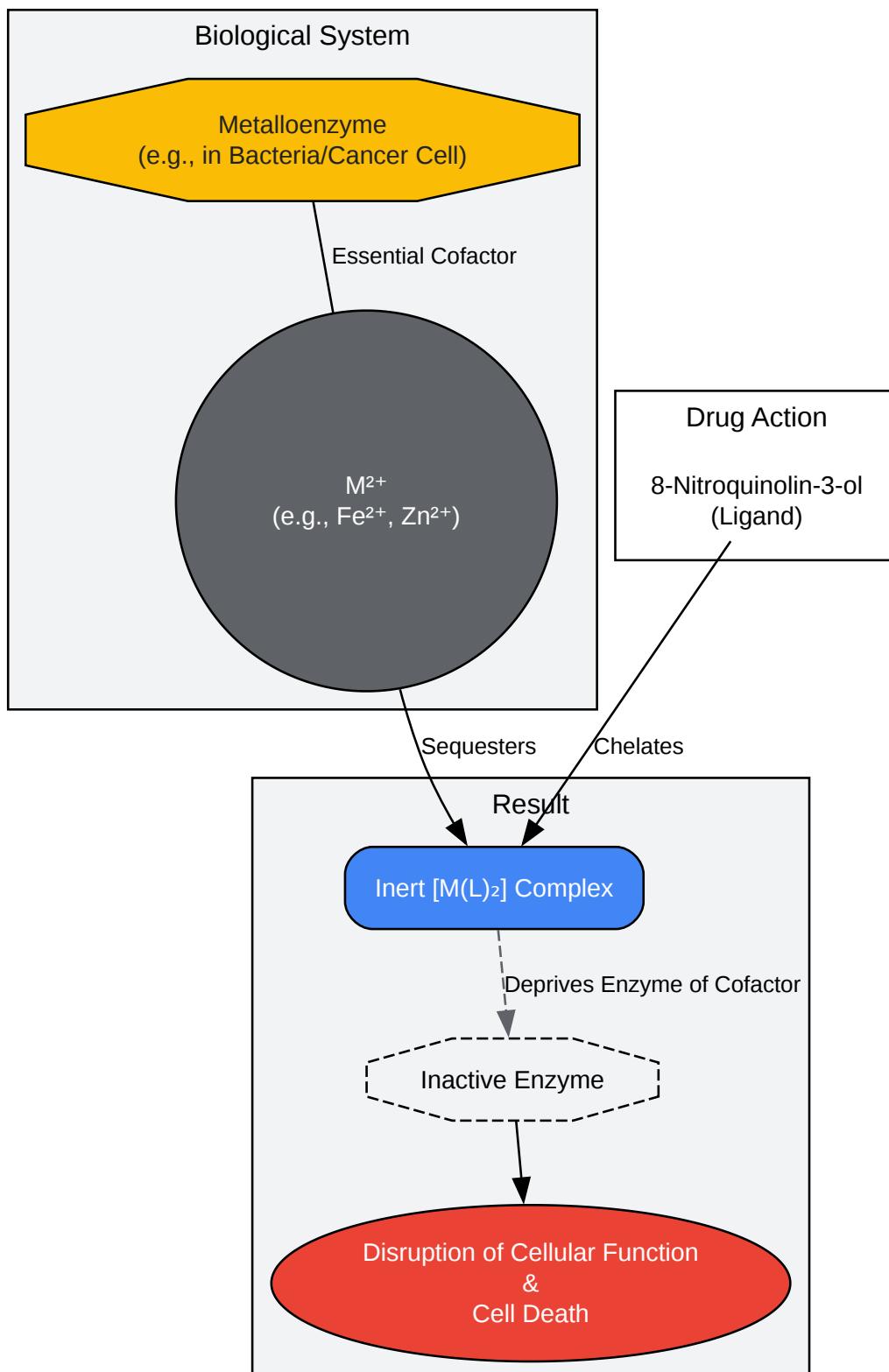
Part 4: Biological Activity and Mechanistic Insights

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its ability to chelate biologically important metal ions like Fe^{2+} , Cu^{2+} , and Zn^{2+} .[4] This chelation

can disrupt essential metalloenzyme function in pathogenic microbes or cancer cells, forming the basis of its therapeutic effect.[3][4]

Proposed Mechanism of Action: Metal Ion Chelation

It is highly probable that **8-Nitroquinolin-3-ol** exerts its biological effects through a similar mechanism. The nitrogen at position 1 and the hydroxyl oxygen at position 3 can form a stable five-membered ring with a divalent metal ion.



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Caption: Proposed mechanism via divalent metal ion chelation.

Recommended Initial Biological Screens

- Antimicrobial Assays: Screen against a panel of gram-positive (e.g., *Staphylococcus aureus*) and gram-negative (e.g., *Escherichia coli*) bacteria to determine the Minimum Inhibitory Concentration (MIC).
- Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the IC₅₀ value.[\[12\]](#)
- Metal Chelation Studies: Use UV-Vis titration to study the binding stoichiometry and affinity of **8-Nitroquinolin-3-ol** with biologically relevant metal ions.

Part 5: Safety and Handling

As a nitroaromatic heterocyclic compound, **8-Nitroquinolin-3-ol** must be handled with appropriate care. Safety protocols should be based on data from closely related hazardous compounds.

Hazard Profile (Inferred from 8-Nitroquinoline)[\[13\]](#)[\[14\]](#)

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
- Long-term Effects: Suspected of causing genetic defects and cancer.

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

- Storage: Store locked up in a dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[\[13\]](#)

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the characterization of **8-Nitroquinolin-3-ol**. By systematically determining its physicochemical properties, confirming its structure through a suite of spectroscopic and chromatographic techniques, and probing its biological potential, researchers can build a robust data package. This foundational knowledge is the critical first step in evaluating its potential as a lead compound in drug discovery and development. Future work should focus on executing these proposed experimental plans, optimizing the synthesis for yield and purity, and expanding the biological screening to explore its full therapeutic potential.

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